[4-[(Z)-2-Cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate
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Description
[4-[(Z)-2-Cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate is a useful research compound. Its molecular formula is C24H28N2O4S and its molecular weight is 440.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- The synthesis of lignan conjugates and their antimicrobial and antioxidant activities were explored, highlighting the potential of thiophene derivatives in developing new pharmaceuticals (K. Raghavendra et al., 2016).
Photoinduced Intramolecular Charge Transfer
- The study on substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes reveals the impact of molecular structure on photochemical properties, which could be relevant for designing light-responsive materials (Jye‐Shane Yang et al., 2004).
Liquid Crystal Properties
- Research on novel esters derived from 4-(4-(decyloxy)phenyl)thiophene-2-carboxylic acid for their liquid crystal properties shows the potential of thiophene derivatives in materials science, particularly in the development of liquid crystal displays and devices (A. Matharu et al., 2014).
Synthesis of Polysubstituted Benzothiophenes
- The synthesis of polysubstituted benzothiophenes via samarium diiodide promoted reactions illustrates the versatility of thiophene derivatives in organic synthesis and their potential applications in creating compounds with unique electronic and optical properties (Shyh-Ming Yang et al., 2002).
Properties
IUPAC Name |
[4-[(Z)-2-cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-3-4-5-6-7-8-13-26-23(27)19(17-25)15-18-11-12-20(21(16-18)29-2)30-24(28)22-10-9-14-31-22/h9-12,14-16H,3-8,13H2,1-2H3,(H,26,27)/b19-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIQIOXYBACOLN-CYVLTUHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CC(=C(C=C1)OC(=O)C2=CC=CS2)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C\C1=CC(=C(C=C1)OC(=O)C2=CC=CS2)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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